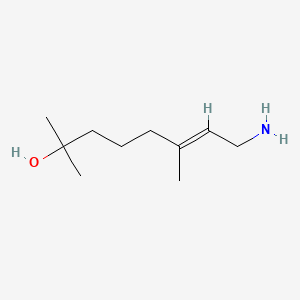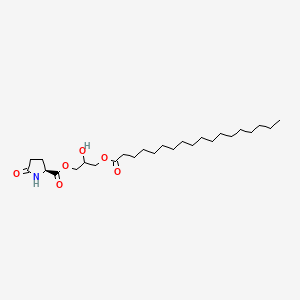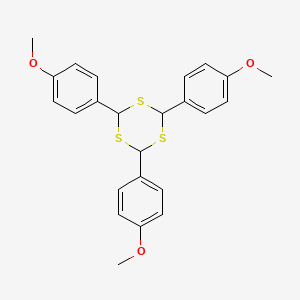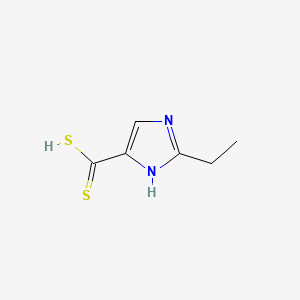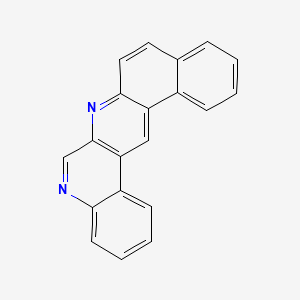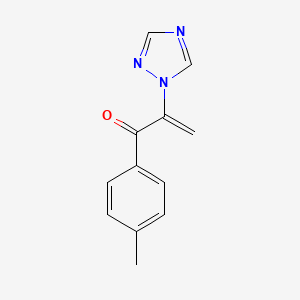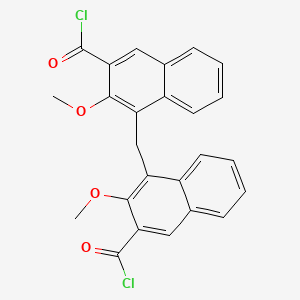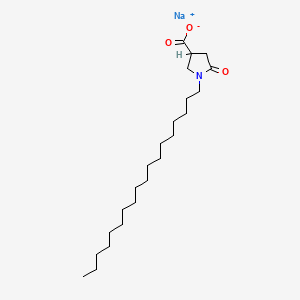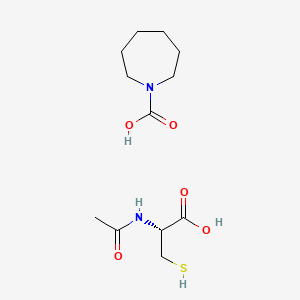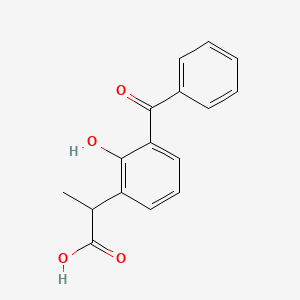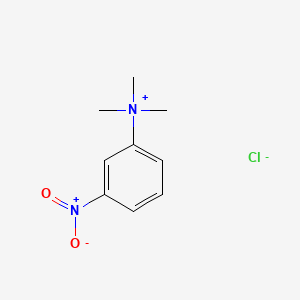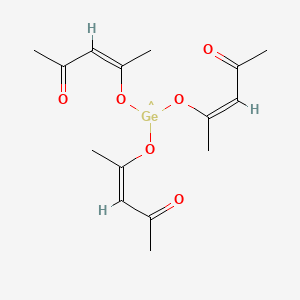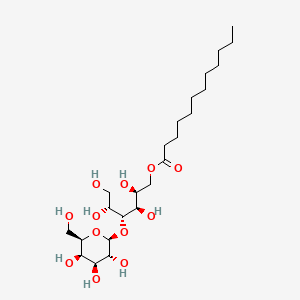
D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 259-853-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 259-853-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods: Industrial production of EINECS 259-853-4 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves the optimization of reaction conditions to maximize efficiency and minimize waste. Industrial methods may also include purification steps such as distillation, crystallization, and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 259-853-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include derivatives of EINECS 259-853-4 with altered chemical and physical properties .
Aplicaciones Científicas De Investigación
EINECS 259-853-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound can be utilized in drug development and pharmacological research. Industrial applications include its use in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of EINECS 259-853-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical reactions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, which can alter their activity and function .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to EINECS 259-853-4 include other substances listed in the EINECS inventory with comparable chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks .
Uniqueness: EINECS 259-853-4 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
55838-75-0 |
|---|---|
Fórmula molecular |
C24H46O12 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] dodecanoate |
InChI |
InChI=1S/C24H46O12/c1-2-3-4-5-6-7-8-9-10-11-18(29)34-14-16(28)19(30)23(15(27)12-25)36-24-22(33)21(32)20(31)17(13-26)35-24/h15-17,19-28,30-33H,2-14H2,1H3/t15-,16+,17-,19-,20+,21+,22-,23-,24+/m1/s1 |
Clave InChI |
ULOSQDCYHDNKKQ-LAGWMBQBSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


